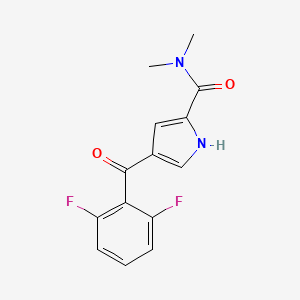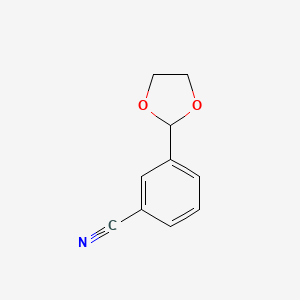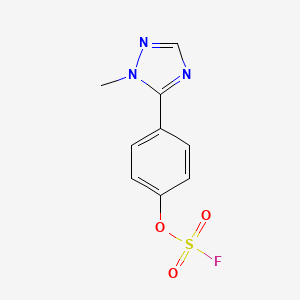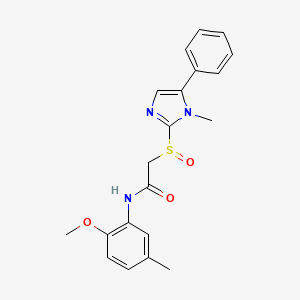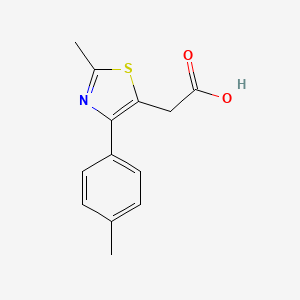
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid” is a chemical compound with the CAS Number: 412312-35-7 . It has a molecular weight of 247.32 and its IUPAC name is [2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid” is C13H13NO2S . The InChI Code is 1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) .Applications De Recherche Scientifique
Luminescent Properties and Sensing Applications
Substituted thiazoles, such as pyridylthiazoles, exhibit significant absorption, fluorescence, and excitation spectra variations at different pH values, making them potentially useful for metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. This implies that derivatives of thiazoles, including "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid," could be explored for similar applications (Grummt et al., 2007).
Synthesis and Biological Activity
A study on thiazolyl-acetic acid derivatives highlighted their synthesis and investigation for antimicrobial activities. One such derivative showed stronger and broader antibacterial and antifungal activities compared to certain commercial preservatives, suggesting its potential as an effective biocide in cosmetics and detergents. This indicates the broader antimicrobial potential of thiazole derivatives, including "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" (Shirai et al., 2013).
Heterocyclic γ-Amino Acids Synthesis
The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring has been reported. These compounds are valuable as mimics of secondary structures of proteins, suggesting the relevance of thiazole derivatives in designing peptide mimetics and drug discovery (Mathieu et al., 2015).
Metal Complex Formation and Coordination Chemistry
Research on the complex formation properties of water-soluble thiazolyloximes with Cu2+ and Ni2+ in solution provides insights into their binding mechanisms and stability, relevant for understanding the metal coordination capabilities of thiazole derivatives. Such studies open avenues for exploring "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" in coordination chemistry and its potential application in catalysis or material science (Mokhir et al., 2002).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Given the structural similarity, thiazole derivatives like "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" could potentially serve as corrosion inhibitors, an area that warrants further investigation to explore their full potential (Lgaz et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMQGCVFOABLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

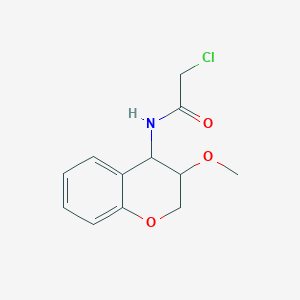
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2678868.png)
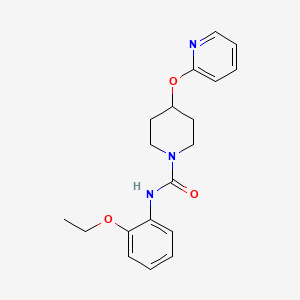

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
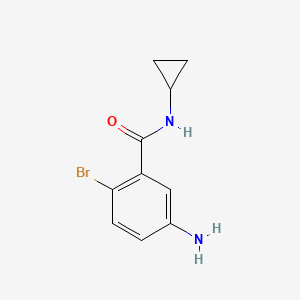
![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)
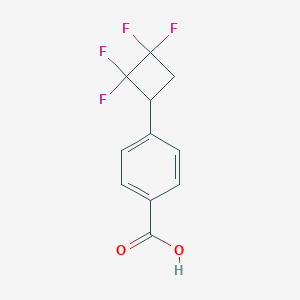
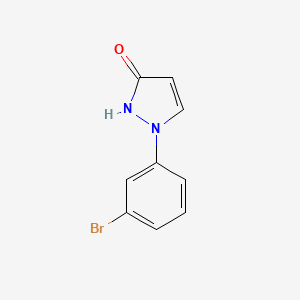
![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)
